Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate
Description
This compound is a structurally complex molecule featuring:
- A methane backbone.
- A phosphorylated amino acid derivative with stereospecific (2S)-configuration, critical for enzymatic interactions.
- A (2S)-1-oxo-1-propan-2-yloxypropan-2-yl substituent on the phosphoryl group, which may influence solubility and metabolic stability.
The stereochemistry (e.g., (2S), (2R)) is pivotal for its biological activity, as minor structural deviations can alter binding affinity or metabolic pathways .
Properties
CAS No. |
1883563-86-7 |
|---|---|
Molecular Formula |
C21H36N7O6P |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H36N7O6P/c1-12(2)33-20(29)15(6)26-35(31,27-16(7)21(30)34-13(3)4)11-32-14(5)8-28-10-25-17-18(22)23-9-24-19(17)28/h9-10,12-16H,8,11H2,1-7H3,(H2,22,23,24)(H2,26,27,31)/t14-,15+,16+/m1/s1 |
InChI Key |
KWXAEQZHVQJLTI-PMPSAXMXSA-N |
SMILES |
C.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)NC(C)C(=O)OC(C)C |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)N[C@@H](C)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)NC(C)C(=O)OC(C)C |
Origin of Product |
United States |
Biological Activity
Methane; propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate, commonly referred to as a nucleotide analog, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H36N7O6P |
| Molecular Weight | 513.5 g/mol |
| CAS Number | 1883563-86-7 |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate |
The compound acts as a prodrug, which is converted into active metabolites that exhibit antiviral and antitumor activities. The presence of the 6-amino purine moiety suggests potential interactions with nucleic acid synthesis pathways, possibly inhibiting viral replication or cancer cell proliferation .
Antiviral Activity
Research indicates that nucleotide analogs like this compound can inhibit various viruses by mimicking natural nucleotides. For instance, studies have shown that similar compounds can interfere with viral RNA polymerases, effectively reducing viral load in infected cells. The specific mechanism involves competitive inhibition where the analog is incorporated into viral RNA, leading to premature termination of RNA synthesis .
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial membrane potential. For example, a study highlighted its efficacy against human leukemia cells, where it significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
Case Studies
- Leukemia Treatment : A study involving human leukemia cells showed that treatment with this compound led to a significant reduction in cell proliferation rates and increased apoptotic markers compared to control groups .
- HIV Inhibition : Another research project focused on the antiviral properties against HIV demonstrated that the compound could reduce viral replication by over 70% in vitro when administered at optimal concentrations .
- Solid Tumors : In animal models of solid tumors, administration of this compound resulted in tumor size reduction and improved survival rates compared to untreated controls, indicating its potential as an effective chemotherapeutic agent .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, long-term effects and specific organ toxicity need further investigation through comprehensive preclinical trials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Compound A: propan-2-yl 2-{[(S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphinoyl]amino}-2-methylpropanoate (WHO List 86, 2021)
- Key Difference: Replaces the (2S)-1-oxo-1-propan-2-yloxy group with a phenoxy substituent.
- Impact: Increased aromaticity may enhance π-π stacking but reduce aqueous solubility.
Compound B: Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate (CC-DPS, 2024)
- Key Differences: 2-amino-6-ethoxy purine: Alters hydrogen-bonding capacity vs. adenine. 4,4-dichloro-oxolane ring: Introduces halogen atoms, increasing lipophilicity and metabolic stability.
- Molecular Weight : 633.42 g/mol (vs. target compound’s ~600–620 g/mol estimated range).
Compound C: [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate (ECHEMI, 2022)
- Key Difference: Replaces the phosphoryl-amino linkage with carbonate esters.
- Impact :
- Lower molecular weight (519.17 g/mol) improves diffusion but increases susceptibility to esterase-mediated hydrolysis.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~610 g/mol (estimated) | ~600 g/mol | 633.42 g/mol | 519.17 g/mol |
| Key Functional Groups | Phosphoryl ester, adenine | Phenoxy, adenine | Ethoxy-purine, dichloro | Carbonate esters, adenine |
| Solubility | Moderate (ester balance) | Low (phenoxy dominance) | Very low (halogens) | High (carbonates) |
| Metabolic Stability | Moderate | High (stable phenoxy) | Very high (halogens) | Low (labile carbonates) |
Preparation Methods
General Synthetic Strategy
The synthesis involves three main stages:
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Protection of amino acid (e.g., L-alanine) with Boc group | Boc anhydride, NaHCO3, H2O/THF (1:1 v/v), reflux | Formation of N-Boc protected amino acid |
| 2 | Esterification of protected amino acid with isopropanol or other alcohols | Thionyl chloride (SOCl2), chloroform as solvent | Formation of N-Boc protected amino acid esters |
| 3 | Deprotection of Boc group | Trifluoroacetic acid (TFA) in methanol | Yields amino acid esters ready for coupling |
| 4 | Formation of phosphorochloridate intermediate | Phenyl dichlorophosphate + amino acid ester hydrochloride, triethylamine in DCM at −78 °C | Key reactive intermediate for phosphoramidate bond formation |
| 5 | Coupling with nucleoside analog (e.g., tenofovir or similar) | Reaction with nucleoside in presence of N-methylimidazole (NMI) in THF at 0 °C to room temperature | Formation of phosphoramidate prodrug |
| 6 | Optional further conjugation with fatty acids or lipophilic moieties | Fatty acids (stearic, palmitic, oleic acid), thionyl chloride, chloroform | To enhance lipophilicity and antiviral activity |
Specific Research Findings
Amino Acid Ester Prodrugs Synthesis : Condensation of nucleoside analogs with Boc-protected amino acids using coupling agents like 1,3-diisopropylcarbodiimide (DIC) and catalytic 4-(dimethylamino)pyridine (DMAP) at room temperature yields intermediates with 60–85% efficiency. Subsequent Boc deprotection with TFA yields amino acid ester prodrugs in 80–90% yield.
Phosphoramidate Prodrug Formation : Phenyl dichlorophosphate reacts with amino acid esters to form phosphorochloridate intermediates (60–70% yield). These intermediates are then coupled with nucleoside analogs under mild conditions (0 °C to room temperature) to afford phosphoramidate prodrugs with 50–65% yield.
Fatty Acid Conjugation : Further modification of the phosphoramidate prodrugs with long-chain fatty acids enhances antiviral potency and metabolic stability. This is performed by reacting intermediate phosphoramidates with fatty acids in the presence of thionyl chloride and chloroform, yielding fatty ester derivatives.
Comparative Data Table of Key Reaction Steps
| Reaction Step | Reagents/Conditions | Yield Range (%) | Purpose/Outcome |
|---|---|---|---|
| Amino acid Boc protection | Boc anhydride, NaHCO3, H2O/THF, reflux | >90 | Protect amino group for selective esterification |
| Esterification of Boc-amino acid | Thionyl chloride, chloroform, alcohol | 70–85 | Formation of amino acid esters |
| Boc deprotection | Trifluoroacetic acid in methanol | 80–90 | Free amino acid ester for coupling |
| Phosphorochloridate formation | Phenyl dichlorophosphate, Et3N, DCM, −78°C | 60–70 | Activated intermediate for phosphoramidate bond |
| Coupling with nucleoside analog | N-methylimidazole, THF, 0 °C to rt | 50–65 | Formation of phosphoramidate prodrug |
| Fatty acid conjugation | Fatty acid, thionyl chloride, chloroform | Variable (60–80) | Lipophilic prodrug derivatives |
Mechanistic Insights and Considerations
The phosphoramidate bond formation is critical and typically proceeds via nucleophilic substitution on the phosphorochloridate intermediate by the nucleoside hydroxyl group.
Protecting groups such as Boc are essential to prevent side reactions and allow selective functionalization.
The use of thionyl chloride facilitates esterification and activation steps but requires careful control to avoid decomposition.
Lipophilic modifications via fatty acid conjugation improve membrane permeability and oral bioavailability, a common strategy in antiviral prodrug design.
Q & A
Q. Table 1: Key Analytical Data
| Technique | Purpose | Example from Evidence |
|---|---|---|
| ¹H NMR | Chiral center resolution | δ 1.2–1.4 (isopropyl) |
| ³¹P NMR | Phosphoryl group identification | δ -2.5 to -3.0 ppm |
| HRMS | Molecular weight validation | m/z 633.4181 |
Basic: What are the optimal reaction conditions for synthesizing this compound with high yield?
Methodological Answer:
Synthesis requires:
- Anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis of phosphoryl intermediates .
- Coupling reagents like DCC/HOBt for amide bond formation between amino and phosphoryl groups .
- Temperature control : Reactions often proceed at 0–25°C to minimize racemization at chiral centers .
- Purification : Use silica gel chromatography (e.g., hexane/ethyl acetate gradients) for intermediates, with yields ranging 48–74% .
Q. Table 2: Synthesis Optimization
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Phosphoryl coupling | DMF, 0°C, Ar | 58–74% | |
| Final purification | Hexane/EtOAc (3:1) | 48–66% |
Advanced: How can computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular docking : Use the InChIKey (
UHSPEIYWUGOHFA-GDORBDPKSA-N) to retrieve 3D coordinates from databases like PubChem. Docking into adenosine receptor active sites can predict binding affinity . - QSAR models : Leverage CC-DPS’s quantum chemistry data to correlate substituent effects (e.g., dichloro groups) with activity .
- MD simulations : Assess stability of the phosphoryl-adenine motif in aqueous environments using software like GROMACS .
Key Insight : The 4,4-dichloro-oxolane moiety (Fig. 1B in ) may enhance membrane permeability due to hydrophobic interactions.
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Compare ¹H-¹³C HSQC and HMBC to resolve ambiguous NOESY signals (e.g., distinguishing pro-R/pro-S phosphoryl configurations) .
- Isotopic labeling : Introduce ¹⁵N at the adenine moiety to simplify splitting patterns in crowded NMR regions .
- DFT calculations : Predict ³¹P NMR chemical shifts for phosphoryl intermediates to validate experimental data .
Case Study : In , conflicting NOESY signals for isopropyl groups were resolved by synthesizing enantiopure intermediates.
Basic: How can the stereochemical integrity of the compound be ensured during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (2S)-configured amino acid precursors to enforce stereochemistry at the propanoate center .
- Asymmetric catalysis : Employ Sharpless epoxidation or enzymatic resolution for phosphoryl-oxymethyl intermediates .
- Chiral HPLC : Monitor enantiomeric excess (ee) with columns like Chiralpak AD-H (hexane/IPA eluent) .
Advanced: How to design stability studies under physiological conditions for this compound?
Methodological Answer:
- pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C and analyze via LC-MS for hydrolysis products (e.g., adenine release) .
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to assess metabolic stability .
- Light sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photodegradation of the nitroaromatic moiety .
Q. Table 3: Stability Study Parameters
| Condition | Assay | Key Metrics |
|---|---|---|
| pH 7.4, 37°C | LC-MS/MS | Half-life, degradation products |
| 0.1 mM H₂O₂ | HPLC-UV | % remaining parent compound |
Advanced: What synthetic challenges arise from the compound’s polyfunctionalized structure?
Methodological Answer:
- Orthogonal protection : Use tert-butoxycarbonyl (Boc) for amines and benzyl groups for phosphates to prevent cross-reactivity .
- Racemization risk : Minimize heating during esterification; monitor ee via polarimetry after each step .
- Purification hurdles : Combine size-exclusion chromatography (SEC) with reverse-phase HPLC for polar intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
